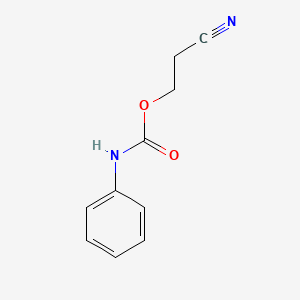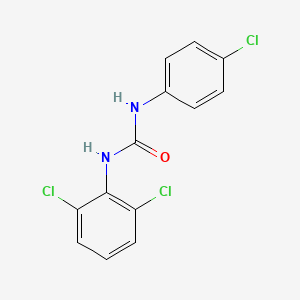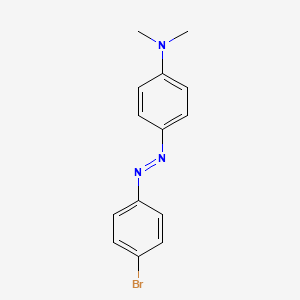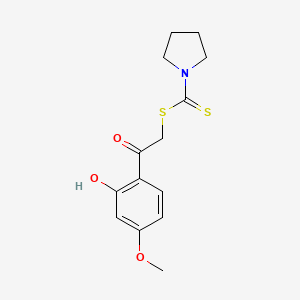
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a complex organic compound that features a combination of phenolic, methoxy, oxoethyl, and pyrrolidinecarbodithioate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate typically involves multi-step organic reactions. A common approach might include:
Formation of the phenolic intermediate: Starting with a hydroxy-methoxy benzene derivative, the phenolic intermediate can be synthesized through electrophilic substitution reactions.
Introduction of the oxoethyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides under acidic or basic conditions.
Formation of the pyrrolidinecarbodithioate group: This can be achieved by reacting the intermediate with pyrrolidine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The oxoethyl group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidinecarbodithioate derivatives: Compounds with variations in the pyrrolidine or carbodithioate groups.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C14H17NO3S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3 |
InChIキー |
FSVVFYJOJFXONO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


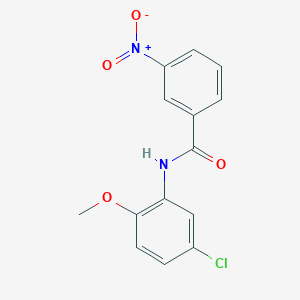
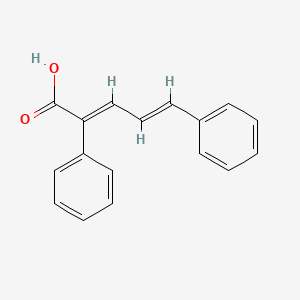

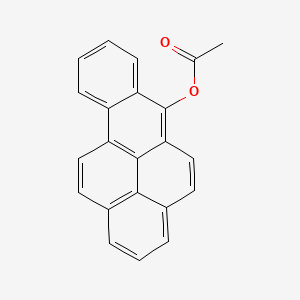
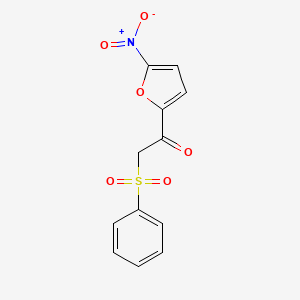
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

